molecular formula C22H23NO B11829289 (4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine

(4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine

Cat. No.: B11829289
M. Wt: 317.4 g/mol
InChI Key: HHPKBNPWCTVACB-UHFFFAOYSA-N
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Description

(4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine is an organic compound that features a benzyl group substituted with a benzyloxy group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 4-benzyloxybenzyl chloride with 1-phenylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

1-phenyl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C22H23NO/c1-18(21-10-6-3-7-11-21)23-16-19-12-14-22(15-13-19)24-17-20-8-4-2-5-9-20/h2-15,18,23H,16-17H2,1H3

InChI Key

HHPKBNPWCTVACB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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